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molecular formula C12H13NO2 B8372945 3-Acetoxy-2-phenylbutanenitrile

3-Acetoxy-2-phenylbutanenitrile

Cat. No. B8372945
M. Wt: 203.24 g/mol
InChI Key: BDDINBGHDMBUNB-UHFFFAOYSA-N
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Patent
US08153688B2

Procedure details

This mixture of esters was prepared using the procedure described in Example 5, except 3-hydroxy-2-phenylbutanenitrile was used in place of 2-(2-chloro-5-difluoromethoxy)phenyl)-3-hydroxypropanenitrile. The preparation of 3-hydroxy-2-phenylbutanenitrile is shown in Example 17. The recovered ester product was a colorless oil (93% yield) as a mixture of diastereoisomers (Esters 9A and 9B), separated by chromatography into two pairs, Rf 0.40 and 0.32 (silica gel, EtOAc:hexane=1:4).
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxy-2-phenylbutanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-hydroxy-2-phenylbutanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:12])[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:4]#[N:5].[OH:13][CH2:14][CH2:15]C#N>>[C:14]([O:1][CH:2]([CH3:12])[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:4]#[N:5])(=[O:13])[CH3:15]

Inputs

Step One
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-hydroxy-2-phenylbutanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C#N)C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC#N
Step Four
Name
3-hydroxy-2-phenylbutanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C#N)C1=CC=CC=C1)C
Step Five
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(C#N)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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